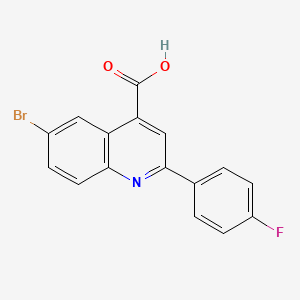

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

CAS No.: 391-23-1

Cat. No.: VC1984426

Molecular Formula: C16H9BrFNO2

Molecular Weight: 346.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391-23-1 |

|---|---|

| Molecular Formula | C16H9BrFNO2 |

| Molecular Weight | 346.15 g/mol |

| IUPAC Name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) |

| Standard InChI Key | ISZBWDZOXRAFRV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F |

Introduction

Chemical Structure and Properties

Molecular Identity

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is identified by CAS No. 391-23-1 and has a molecular formula of C16H9BrFNO2 with a molecular weight of 346.15 g/mol. The compound features a quinoline core structure substituted with a bromine atom at the 6-position, a 4-fluorophenyl group at the 2-position, and a carboxylic acid group at the 4-position .

Physical Properties

The physical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid are summarized in Table 1, which includes both experimentally determined and predicted values.

| Property | Value | Determination Method |

|---|---|---|

| Physical State | Solid | Observed |

| Melting Point | 265°C (with decomposition) | Experimental |

| Boiling Point | 499.0±45.0°C | Predicted |

| Density | 1.610±0.06 g/cm³ | Predicted |

| pKa | 0.71±0.30 | Predicted |

Table 1: Physical properties of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Structural Identifiers

The compound can be identified using various chemical notations as presented in Table 2.

| Identifier Type | Value |

|---|---|

| IUPAC Name | 6-bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid |

| InChI | InChI=1S/C16H9BrFNO2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,(H,20,21) |

| InChIKey | ISZBWDZOXRAFRV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)F |

Table 2: Structural identifiers for 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid

Synthesis Methods

Conventional Synthesis

The synthesis of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid typically involves a multi-step process. One documented method involves the reaction with potassium hydroxide in ethanol at 50-60°C for 14 hours, yielding the desired product with an efficiency of 83% . This approach represents one of several synthetic pathways to obtain this quinoline derivative.

Synthetic Route via Brominated Intermediates

A more detailed synthetic pathway for similar compounds involves:

-

Preparation of 6-bromoquinolin-2(1H)-one

-

Treatment with phosphorous oxychloride to obtain 6-bromo-2-chloroquinoline

-

Substitution with appropriate amines or sodium methoxide

For instance, 6-bromoquinolin-2(1H)-one (8) can be prepared in three steps: formation of acyl chloride, amidation with 4-bromoaniline, and cyclization. Treatment of this intermediate with POCl₃ yields 6-bromo-2-chloroquinoline (9), which can undergo further modifications to introduce various functional groups .

Biological Activity and Applications

Enzyme Inhibition Activity

While specific data on 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid is limited, related compounds with similar structural features have demonstrated significant enzyme inhibitory activities. For example, quinoline derivatives with similar substitution patterns have shown histone deacetylase (HDAC) inhibitory properties, particularly selectivity for HDAC3 .

Similar structures have also been investigated for their potential as sirtuin inhibitors, specifically SIRT3 inhibitors, which could have applications in cancer treatment . The quinoline core with appropriate modifications has shown promise in selectively binding to the NAD-binding site of SIRT3 compared to SIRT1 and SIRT2, demonstrating the importance of the structural features present in these compounds.

Applications in Organic Synthesis

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid serves as a valuable building block in organic synthesis. Its versatile structure allows for further modifications, particularly at the bromine position, which can undergo various transformations including coupling reactions.

The carboxylic acid functionality at the 4-position also provides opportunities for derivatization, allowing the compound to be used in the synthesis of more complex molecules with potential biological activities . This makes it valuable for medicinal chemistry and the development of new pharmaceutical candidates.

Structure-Activity Relationships

Comparison with Related Compounds

6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives to understand structure-activity relationships. Table 3 presents a comparison with structurally related compounds.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid | 391-23-1 | C16H9BrFNO2 | 346.15 | Reference compound |

| 6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acid | 342017-95-2 | C16H9Br2NO2 | 407.06 | Bromine instead of fluorine on phenyl ring |

| 6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid | 330194-05-3 | C17H12BrNO2 | 342.2 | Methyl group instead of fluorine on phenyl ring |

| 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | 296244-19-4 | C14H8BrNO3 | 318.12 | Furanyl group instead of fluorophenyl |

Table 3: Comparison of 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid with structurally related compounds

Effect of Structural Modifications

The structural modifications in the quinoline scaffold can significantly impact biological activity. For instance:

-

Halogen substitutions (like bromine and fluorine) typically enhance lipophilicity and metabolic stability

-

The position of substituents affects binding to biological targets

-

The nature of the aromatic group at the 2-position influences selectivity for different enzymes or receptors

Studies on similar compounds suggest that the fluorine atom in the para position of the phenyl ring can enhance binding affinity through hydrophobic interactions with specific amino acid residues in target proteins . The bromine at the 6-position of the quinoline ring may contribute to additional interactions, potentially increasing selectivity for certain biological targets.

Research Applications and Future Perspectives

Current Research Trends

Research involving 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid and related quinoline derivatives is primarily focused on:

-

Development of selective enzyme inhibitors, particularly for cancer treatment

-

Investigation of antimicrobial properties

-

Exploration of structure-activity relationships

The compound's potential as a starting material for more complex drug candidates continues to attract attention in medicinal chemistry research.

Future Research Directions

Future research on 6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid could explore:

-

Detailed structure-activity relationship studies to optimize biological activity

-

Development of more efficient synthetic routes

-

Investigation of specific therapeutic applications, particularly in cancer and infectious diseases

-

Exploration of novel biological targets for quinoline-based compounds

Given the versatility of quinoline derivatives, there remains significant potential for discovering new applications for this compound and its derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume